Cas no 2137936-80-0 (1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea)
![1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea structure](https://ja.kuujia.com/scimg/cas/2137936-80-0x500.png)
1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea 化学的及び物理的性質
名前と識別子
-
- EN300-764812
- 1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea
- 2137936-80-0
- 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea
-
- インチ: 1S/C12H23N3O/c1-2-14-11(16)15-10-4-3-5-12(10)6-8-13-9-7-12/h10,13H,2-9H2,1H3,(H2,14,15,16)
- InChIKey: QXAWSZZRMLCATJ-UHFFFAOYSA-N
- SMILES: O=C(NCC)NC1CCCC21CCNCC2
計算された属性
- 精确分子量: 225.184112366g/mol
- 同位素质量: 225.184112366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 53.2Ų
1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764812-0.1g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 0.1g |
$804.0 | 2025-02-24 | |
Enamine | EN300-764812-0.25g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 0.25g |
$840.0 | 2025-02-24 | |
Enamine | EN300-764812-10.0g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 | |
Enamine | EN300-764812-0.5g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 0.5g |
$877.0 | 2025-02-24 | |
Enamine | EN300-764812-5.0g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
Enamine | EN300-764812-0.05g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 0.05g |
$768.0 | 2025-02-24 | |
Enamine | EN300-764812-1.0g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
Enamine | EN300-764812-2.5g |
1-{8-azaspiro[4.5]decan-1-yl}-3-ethylurea |
2137936-80-0 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 |
1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylureaに関する追加情報
Comprehensive Overview of 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea (CAS No. 2137936-80-0): Properties, Applications, and Research Insights
In the rapidly evolving field of medicinal chemistry and drug discovery, 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea (CAS No. 2137936-80-0) has emerged as a compound of significant interest. This spirocyclic urea derivative is characterized by its unique 8-azaspiro[4.5]decane core, which imparts distinct physicochemical properties and biological activity. Researchers and pharmaceutical developers are increasingly exploring its potential as a scaffold for novel therapeutics, particularly in areas such as central nervous system (CNS) disorders and metabolic diseases.
The structural uniqueness of 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea lies in its spirocyclic architecture, which combines rigidity with conformational flexibility. This balance is highly sought after in drug design, as it can enhance target binding affinity while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Recent studies have highlighted its potential as a modulator of G-protein-coupled receptors (GPCRs), a class of targets implicated in numerous physiological processes and disease states.
From a synthetic chemistry perspective, the preparation of CAS No. 2137936-80-0 involves innovative approaches to spirocycle formation and urea linkage construction. Modern green chemistry principles are being applied to optimize its synthesis, reducing environmental impact while improving yield and purity. These advancements align with the growing demand for sustainable pharmaceutical manufacturing practices, a topic of intense discussion in both academic and industrial circles.
In the context of current research trends, 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea is being investigated for its potential in personalized medicine applications. The compound's ability to interact with specific biological targets makes it a candidate for precision therapeutics, particularly in disorders with complex etiologies. This aligns with the broader movement toward targeted drug delivery systems and biomarker-driven treatment strategies that dominate contemporary pharmaceutical research.
The physicochemical profile of CAS No. 2137936-80-0 reveals interesting characteristics for formulation scientists. Its moderate lipophilicity and hydrogen bonding capacity suggest potential for both oral and parenteral delivery systems. These properties are particularly relevant in the development of CNS-penetrant compounds, where the balance between blood-brain barrier permeability and target engagement is crucial. Recent advances in formulation technology are enabling researchers to overcome previous challenges associated with similar compounds.
From a commercial perspective, the growing patent activity surrounding spirocyclic compounds like 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea indicates strong industry interest. Pharmaceutical companies are actively exploring this chemical space for first-in-class therapeutics, particularly in areas of unmet medical need. The compound's structural features make it amenable to lead optimization campaigns, where medicinal chemists can systematically modify its properties to enhance potency and selectivity.
In analytical chemistry, the characterization of CAS No. 2137936-80-0 presents both challenges and opportunities. Advanced techniques such as cryo-electron microscopy and X-ray crystallography are being employed to understand its three-dimensional conformation and interaction with biological targets. These structural insights are invaluable for structure-activity relationship (SAR) studies and computational modeling approaches that accelerate drug discovery.
The safety profile of 1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea is currently under investigation in preclinical studies. Early data suggest that its metabolic stability and toxicological parameters may be favorable compared to related compounds, though comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is ongoing. These studies are critical for understanding the compound's potential as a clinical candidate and its position in the drug development pipeline.
Looking toward the future, CAS No. 2137936-80-0 represents an exciting example of how innovative chemical architectures can address complex biological challenges. Its development trajectory reflects broader trends in pharmaceutical research, including the integration of artificial intelligence in drug design, the application of biophysical techniques in compound characterization, and the pursuit of novel mechanism of action therapeutics. As research progresses, this compound may well emerge as a valuable tool in the medicinal chemist's arsenal and potentially as the foundation for important new medicines.
2137936-80-0 (1-{8-Azaspiro[4.5]decan-1-yl}-3-ethylurea) Related Products
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 25020-13-7(Fructose-histidine)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)




